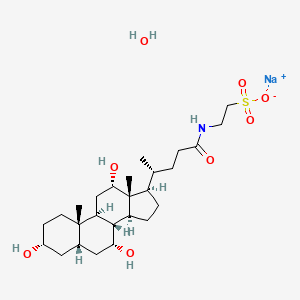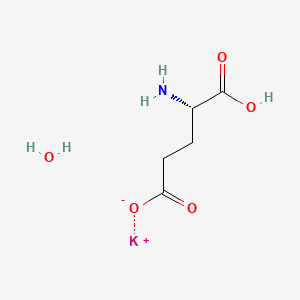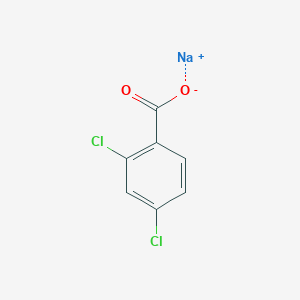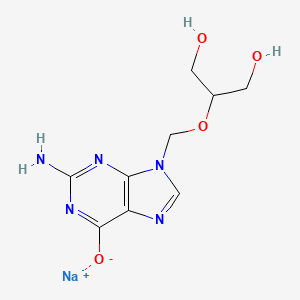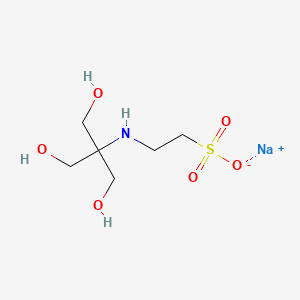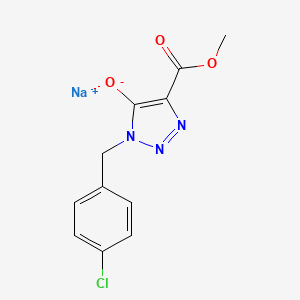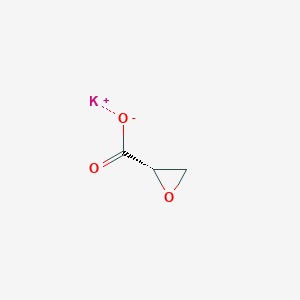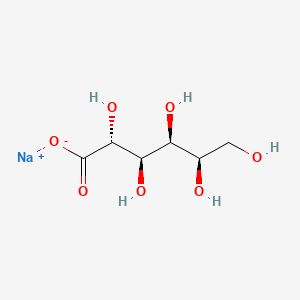
2-(3-Bromopropyl)-1,3-difluorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves reactions like elimination or substitution . For instance, elimination reactions often occur under similar conditions to substitution reactions, which means that we will have to learn how to think about how these reactions compete with each other . One simple method for alkyne synthesis is by double elimination from a dihaloalkane .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and depend on various factors . For instance, elimination reactions often accompany substitution reactions . In each case, we’re forming a new C–C π bond, and breaking two single bonds to carbon .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry
In the realm of organometallic chemistry, 2-(3-Bromopropyl)-1,3-difluorobenzene and its derivatives have been utilized in exploring the regioflexibility of substitution reactions. For example, the study by Schlosser and Heiss (2003) demonstrates the selective conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, highlighting the precision in functional group manipulation enabled by modern organometallic methods (Schlosser & Heiss, 2003). This work underscores the chemical flexibility and utility of difluorobenzene derivatives in synthesizing complex organic structures.
Biodegradation of Difluorobenzenes
Research on the biodegradation of difluorobenzenes, compounds commonly used in the synthesis of pharmaceutical and agricultural chemicals, involves the degradation of these compounds by microbial strains. Moreira et al. (2009) found that the microbial strain Labrys portucalensis could degrade 1,3-difluorobenzene as a sole carbon and energy source, indicating the potential for bioremediation strategies to address pollution from such organofluorine compounds (Moreira, Amorim, Carvalho, & Castro, 2009).
Organic Synthesis Techniques
The synthesis of complex organic molecules often requires regioselective and efficient methodologies. The work by Diemer, Leroux, and Colobert (2011) on 1,2-dibromobenzenes showcases the value of such dibromobenzenes as precursors in organic transformations, especially in reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011). This research exemplifies the synthetic utility of halogenated benzene derivatives in constructing diverse organic frameworks.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-bromopropyl)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIQDVWDGUSTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634557 | |
| Record name | 2-(3-Bromopropyl)-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropyl)-1,3-difluorobenzene | |
CAS RN |
401939-94-4 | |
| Record name | 2-(3-Bromopropyl)-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)

